![molecular formula C13H16N4O4 B2784968 Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396806-91-9](/img/structure/B2784968.png)
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate
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Description
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, which makes them more stable than related aziridines . Pyrazine is a six-membered ring with two nitrogen atoms, often used in pharmaceuticals . Acetoacetic ester is a useful molecule for making ketones and other molecules .
Synthesis Analysis
Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of azetidines is a four-membered ring, which is more stable than related aziridines due to a considerable ring strain . Pyrazine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of azetidines is unique and can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is used to synthesize functionalized azetidines .Future Directions
The future directions in the field of azetidines involve overcoming the challenges associated with the aza Paternò–Büchi reaction, which is used to synthesize functionalized azetidines . Recent improvements and the discovery of new reaction protocols have overcome some long-standing challenges within this field of research .
properties
IUPAC Name |
ethyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-21-11(18)6-16-12(19)9-7-17(8-9)13(20)10-5-14-3-4-15-10/h3-5,9H,2,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLLDZGJPCJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate |
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